molecular formula C7H12ClNO2 B1297874 4-(2-Chloropropanoyl)morpholine CAS No. 54022-76-3

4-(2-Chloropropanoyl)morpholine

Cat. No. B1297874
CAS RN: 54022-76-3
M. Wt: 177.63 g/mol
InChI Key: QAGATHCAVJHHGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The 4-(2-Chloropropanoyl)morpholine molecule contains a total of 23 bonds. There are 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 ether (aliphatic) .


Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis published prior to February 2013 were covered in comprehensive reviews . Here we report the latest (2013 – early 2019) most advanced examples and some important results that were omitted in the mentioned reviews .


Physical And Chemical Properties Analysis

Morpholine is a colorless, oily, hygroscopic, volatile liquid with a characteristic amine odor . It is heavier than air and, as a result, the vapor can travel a significant distance to a source of ignition and "flash back" .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

2-chloro-1-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGATHCAVJHHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336323
Record name 4-(2-Chloropropanoyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloropropanoyl)morpholine

CAS RN

54022-76-3
Record name 4-(2-Chloropropanoyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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